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molecular formula C15H10O4S B1673790 Dibenzo(b,f)thiepin-3-carboxylic acid, 5,5-dioxide CAS No. 71474-64-1

Dibenzo(b,f)thiepin-3-carboxylic acid, 5,5-dioxide

Cat. No. B1673790
M. Wt: 286.3 g/mol
InChI Key: ASJSKZXRWOAFGL-UHFFFAOYSA-N
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Patent
US04536507

Procedure details

13.6 G. 3-cyanodibenzo[b,f]thiepin-5,5-dioxide are refluxed for 2.5 hours in a mixture of 20 cc. 10% aqueous sodium hydroxide solution and 20 cc. ethanol. The mixture is diluted with water and acidified with concentrated HCl. The acid precipitates as a white solid. The yield of acid, m.p. 268° C.-270° C., is 1.38 g. (94.6%).
Name
3-cyanodibenzo[b,f]thiepin-5,5-dioxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([C:3]1[CH:4]=[CH:5][C:6]2[CH:12]=[CH:11][C:10]3[CH:13]=[CH:14]C=[CH:16][C:9]=3[S:8](=[O:18])(=[O:17])[C:7]=2[CH:19]=1)#N.[OH-:20].[Na+].[CH2:22]([OH:24])[CH3:23].Cl>O>[CH:13]1[C:10]2[CH:11]=[CH:12][C:6]3[CH:5]=[CH:4][CH:3]=[CH:19][C:7]=3[S:8](=[O:18])(=[O:17])[C:9]=2[CH:16]=[C:23]([C:22]([OH:20])=[O:24])[CH:14]=1 |f:1.2|

Inputs

Step One
Name
3-cyanodibenzo[b,f]thiepin-5,5-dioxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C=1C=CC2=C(S(C3=C(C=C2)C=CC=C3)(=O)=O)C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The acid precipitates as a white solid

Outcomes

Product
Name
Type
Smiles
C1=CC(=CC=2S(C3=C(C=CC21)C=CC=C3)(=O)=O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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